molecular formula C20H18N2O4 B1245818 Serotobenine

Serotobenine

Cat. No. B1245818
M. Wt: 350.4 g/mol
InChI Key: GEJUXZYANAYHRZ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serotobenine is a natural product found in Carthamus tinctorius and Rhaphidophora decursiva with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis : The total synthesis of serotobenine has been a subject of study, emphasizing the development of methods for constructing optically active dihydrobenzofuran rings. This includes investigations into the racemization of serotobenine and the development of efficient synthesis pathways, contributing to our understanding of complex alkaloid structures (Koizumi et al., 2008).

  • Structural Elucidation and Novel Derivatives : Research on the structural elucidation of serotobenine, as well as the creation of its derivatives, has been conducted. This includes the isolation of serotobenine from various natural sources and the preparation of semi-synthetic derivatives to understand structure-activity relationships (Nyemeck et al., 2017).

Biological Activity and Applications

  • Antimalarial Potential : Serotobenine, isolated from various plant sources, has been evaluated for its antimalarial activity. This includes studies on structurally related compounds and their effects against Plasmodium falciparum, contributing to the search for new antimalarial agents (Zhang et al., 2002).

  • Phytochemical Investigations : Investigations into the phytochemical properties of serotobenine have led to its isolation from various plants. These studies provide insights into the diversity of natural compounds and their potential uses in medicinal chemistry (Sato et al., 1985).

  • Antimicrobial Properties : Serotobenine and related compounds have been studied for their antimicrobial properties. The isolation and structural elucidation of these compounds contribute to the understanding of their biological activities and potential applications in treating infections (Zintchem et al., 2008).

  • Biosynthetic Pathway Insights : The study of serotobenine and related compounds aids in understanding the biosynthetic pathways of alkaloids. This includes the investigation of cyanoglucosides and their relationship to serotobenine, providing insights into plant biochemistry and alkaloid synthesis (Zintchem et al., 2014).

  • Synthetic Approaches : Research on synthetic approaches to natural products containing serotobenine-like structures contributes to the development of new synthetic methods and the exploration of novel chemical entities (Chen et al., 2019).

properties

Product Name

Serotobenine

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

(3S,4S)-3-(4-hydroxy-3-methoxyphenyl)-2-oxa-6,11-diazatetracyclo[7.5.2.04,15.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one

InChI

InChI=1S/C20H18N2O4/c1-25-15-8-10(2-4-13(15)23)19-18-17-14(26-19)5-3-12-16(17)11(9-22-12)6-7-21-20(18)24/h2-5,8-9,18-19,22-23H,6-7H2,1H3,(H,21,24)/t18-,19+/m0/s1

InChI Key

GEJUXZYANAYHRZ-RBUKOAKNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@@H]3C4=C(O2)C=CC5=C4C(=CN5)CCNC3=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C4=C(O2)C=CC5=C4C(=CN5)CCNC3=O)O

synonyms

serotobenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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